3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione
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Overview
Description
3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione is an organic compound with a unique cyclobutene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2-methylphenylacetic acid with a suitable cyclizing agent. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different cyclobutane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 3-oxo-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione.
Reduction: Formation of 3-hydroxy-4-(4-methoxy-2-methylphenyl)cyclobutane-1,2-dione.
Substitution: Formation of 3-hydroxy-4-(4-substituted-2-methylphenyl)cyclobut-3-ene-1,2-dione.
Scientific Research Applications
3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methylphenyl groups but lacks the cyclobutene ring.
3-Hydroxy-4-methoxyphenylacetic acid: Similar in structure but with an acetic acid moiety instead of the cyclobutene ring.
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: Contains a hydroxy and methylphenyl group but differs in the overall structure.
Uniqueness
3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of cyclobutene derivatives .
Properties
CAS No. |
921761-97-9 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-6-5-7(16-2)3-4-8(6)9-10(13)12(15)11(9)14/h3-5,13H,1-2H3 |
InChI Key |
QIRTZENDBKIBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C(=O)C2=O)O |
Origin of Product |
United States |
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